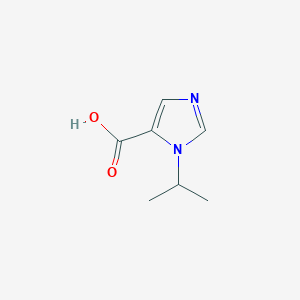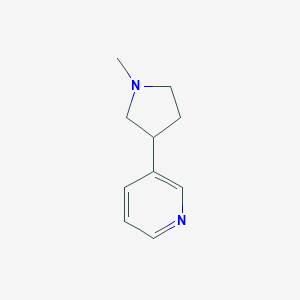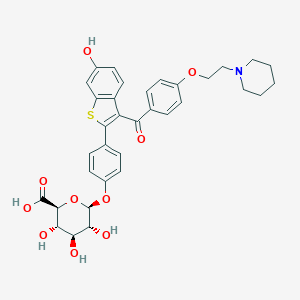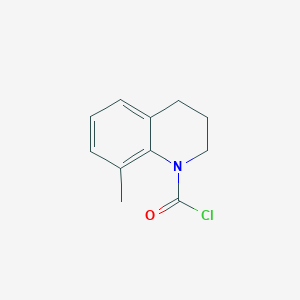
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that belongs to the family of quinoline derivatives. It is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has a wide range of scientific research applications. One of its most significant applications is in medicinal chemistry, where it is used as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it is believed to exert its biological activity by interacting with cellular targets such as enzymes and receptors. For example, it has been reported to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active compounds. Additionally, it has been shown to exhibit a wide range of biological activities, making it a valuable tool for drug discovery and development. However, one of the limitations of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride. One direction is the synthesis of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of its potential applications in material science, such as the development of fluorescent sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be achieved through various methods. One of the most common methods is the reaction of 8-methylquinoline with phosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the desired product by the addition of thionyl chloride. Other methods include the reaction of 8-methylquinoline with oxalyl chloride and the reaction of 8-methylquinoline with chloroformates.
Propiedades
Número CAS |
103661-43-4 |
|---|---|
Nombre del producto |
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-2-5-9-6-3-7-13(10(8)9)11(12)14/h2,4-5H,3,6-7H2,1H3 |
Clave InChI |
WAJBCWMYOGKSPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
SMILES canónico |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
Sinónimos |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-8-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
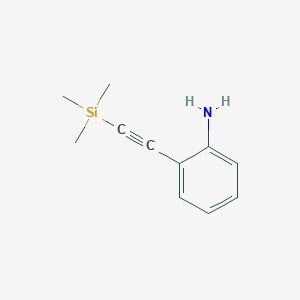
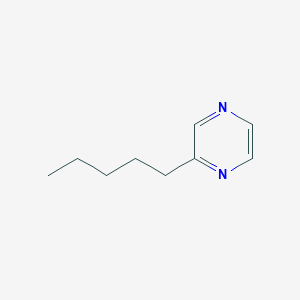

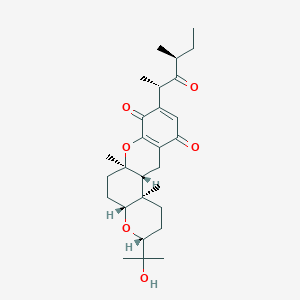
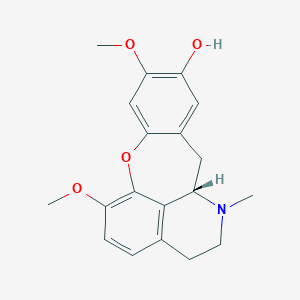
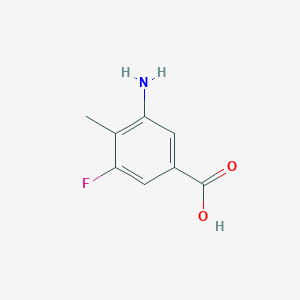
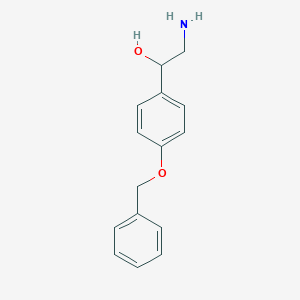
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)

